Hexacaine

Description

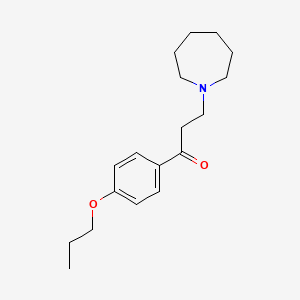

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-2-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-3-4-6-13-19/h7-10H,2-6,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSIHLNCRSPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168198 | |

| Record name | Hexacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16689-12-6 | |

| Record name | 3-(Hexahydro-1H-azepin-1-yl)-1-(4-propoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16689-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016689126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Lidocaine

Introduction

Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is a widely used local anesthetic and antiarrhythmic drug.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Lidocaine, intended for researchers, scientists, and drug development professionals. The information presented herein is a compilation of established scientific literature.

Synthesis of Lidocaine

The synthesis of Lidocaine is typically achieved through a two-step process starting from 2,6-dimethylaniline. An alternative three-step synthesis can also be performed starting from 2,6-dimethylnitrobenzene.[3][4]

Two-Step Synthesis from 2,6-Dimethylaniline

The most common laboratory synthesis of Lidocaine involves two main steps:

-

Amide Formation: Reaction of 2,6-dimethylaniline with chloroacetyl chloride to form the intermediate, α-chloro-2,6-dimethylacetanilide.[5][6]

-

Amination: Nucleophilic substitution of the chlorine atom in the intermediate with diethylamine to yield Lidocaine.[5][6]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.[7]

-

Slowly add chloroacetyl chloride to the solution while stirring. The reaction is exothermic and may require cooling to maintain a temperature of 40-50°C.[3][4]

-

After the addition is complete, continue stirring for a designated period to ensure the completion of the reaction.

-

Add a solution of sodium acetate in water to the reaction mixture. This is done to neutralize the hydrochloric acid formed during the reaction.[3][8]

-

Cool the mixture in an ice bath to precipitate the α-chloro-2,6-dimethylacetanilide.[7]

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acetic acid and salts.[7]

-

Dry the product, which can then be used in the next step without further purification.

Step 2: Synthesis of Lidocaine

-

Suspend the α-chloro-2,6-dimethylacetanilide obtained in the previous step in a solvent such as toluene.[6][9]

-

Add an excess of diethylamine to the suspension. Typically, three moles of diethylamine are used per mole of the chloro-intermediate.[3]

-

Heat the reaction mixture to reflux for several hours to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][10]

-

After the reaction is complete, cool the mixture. The byproduct, diethylamine hydrochloride, will precipitate.

-

Filter off the precipitated salt.

-

Wash the organic filtrate with water to remove any unreacted diethylamine.[7]

-

Extract the organic layer with a dilute acid solution (e.g., 3M HCl) to protonate the Lidocaine and transfer it to the aqueous phase.[7]

-

Separate the aqueous layer and make it basic by adding a strong base (e.g., KOH or NaOH) to precipitate the free base of Lidocaine.[3]

-

Collect the precipitated Lidocaine by vacuum filtration, wash with water, and dry.

-

The crude Lidocaine can be further purified by recrystallization from a suitable solvent.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Overall Yield (from 2,6-dimethylaniline) | ~71% | [5] |

| Molar Mass of 2,6-dimethylaniline | 121.18 g/mol | |

| Molar Mass of Chloroacetyl chloride | 112.94 g/mol | |

| Molar Mass of α-chloro-2,6-dimethylacetanilide | 197.66 g/mol | |

| Molar Mass of Diethylamine | 73.14 g/mol | |

| Molar Mass of Lidocaine | 234.34 g/mol | [11] |

Characterization of Lidocaine

The synthesized Lidocaine can be characterized using various analytical techniques to confirm its identity, purity, and structure.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the synthesized Lidocaine in a suitable deuterated solvent, such as chloroform-d (CDCl₃).[12]

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should show characteristic peaks corresponding to the aromatic protons, the methylene protons of the ethyl and acetamide groups, and the methyl protons of the ethyl and dimethylphenyl groups.[12][13]

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum should display the expected number of signals corresponding to the different carbon environments in the Lidocaine molecule.[12][14]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized Lidocaine or analyze it as a thin film.

-

Analysis: Acquire the IR spectrum. Look for characteristic absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the amide, and the aromatic C-H stretches.[15][16][17]

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the synthesized Lidocaine in a suitable solvent and introduce it into the mass spectrometer, typically using an electrospray ionization (ESI) source.[18]

-

Analysis: Acquire the mass spectrum. The spectrum should show the molecular ion peak [M+H]⁺ at m/z 235. Fragmentation analysis (MS/MS) can be performed to confirm the structure, with a characteristic fragment ion at m/z 86.[18][19]

Quantitative Data: Characterization

| Technique | Parameter | Value | Reference |

| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | Aromatic H: ~7.0 ppm (m)NH: ~9.8 ppm (s)CH₂ (acetamide): ~3.2 ppm (s)CH₂ (ethyl): ~2.6 ppm (q)CH₃ (dimethylphenyl): ~2.2 ppm (s)CH₃ (ethyl): ~1.1 ppm (t) | [12][20] |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | Carbonyl C: ~170 ppmAromatic C: ~127-135 ppmCH₂ (acetamide): ~57.5 ppmCH₂ (ethyl): ~50.7 ppmCH₃ (dimethylphenyl): ~18.5 ppmCH₃ (ethyl): ~12.6 ppm | [14][20] |

| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | N-H Stretch: ~3260 cm⁻¹C=O Stretch (Amide I): ~1650 cm⁻¹N-H Bend (Amide II): ~1540 cm⁻¹Aromatic C-H Stretch: ~3050 cm⁻¹ | [15][21] |

| Mass Spectrometry (ESI+) | m/z | [M+H]⁺: 235Major Fragment: 86 | [18][22] |

| Melting Point | 66-69 °C | [21] |

Mechanism of Action and Signaling Pathways

Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[2][23] This action prevents the propagation of action potentials, thereby blocking the transmission of pain signals.[24]

Beyond its anesthetic properties, Lidocaine also exhibits significant anti-inflammatory effects.[1] These effects are mediated through the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathways.[25][26][27] By inhibiting these pathways, Lidocaine reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][27]

Visualizations

Caption: Workflow for the two-step synthesis of Lidocaine.

Caption: Dual mechanism of action of Lidocaine.

References

- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 3. cerritos.edu [cerritos.edu]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. is.muni.cz [is.muni.cz]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]

- 9. Virtual Lab 2 - Synthesis of Lidocaine [qub.ac.uk]

- 10. youtube.com [youtube.com]

- 11. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. asahilab.co.jp [asahilab.co.jp]

- 13. Lidocaine(137-58-6) 1H NMR spectrum [chemicalbook.com]

- 14. news-medical.net [news-medical.net]

- 15. researchgate.net [researchgate.net]

- 16. Lidocaine(137-58-6) IR Spectrum [m.chemicalbook.com]

- 17. Lidocaine [webbook.nist.gov]

- 18. Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. orbi.uliege.be [orbi.uliege.be]

- 20. brieflands.com [brieflands.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. Lidocaine - Wikipedia [en.wikipedia.org]

- 24. Lidocaine: Structure & Mechanism of Action - Lesson | Study.com [study.com]

- 25. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The mechanism of perioperative intravenous lidocaine in regulating the inflammatory response: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. spandidos-publications.com [spandidos-publications.com]

The Core Mechanism of Action of Hexacaine (Lidocaine): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacaine, a formulation containing the active ingredient lidocaine, is a widely utilized local anesthetic. Its clinical efficacy is primarily attributed to the blockade of voltage-gated sodium channels in neuronal cell membranes. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of lidocaine. It delves into its interaction with sodium channel subtypes, the quantitative aspects of this interaction, detailed experimental protocols for its characterization, and its influence on cellular signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and neuroscience.

Introduction

Lidocaine, the active component of this compound, is an amino amide-type local anesthetic that reversibly blocks nerve impulse generation and propagation.[1] This action results in a transient loss of sensation in the area of application. Beyond its anesthetic properties, lidocaine also exhibits antiarrhythmic and anti-inflammatory effects.[1][2] A thorough understanding of its mechanism of action at a molecular level is crucial for its optimal clinical use and for the development of novel anesthetic and analgesic agents.

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of lidocaine is the blockade of fast voltage-gated sodium (Na+) channels, which are essential for the initiation and propagation of action potentials in excitable cells such as neurons.[3][4] By binding to these channels, lidocaine inhibits the influx of sodium ions that is necessary for membrane depolarization.[5][6]

State-Dependent Binding

Lidocaine exhibits a state-dependent binding affinity for sodium channels, showing a preference for the open and inactivated states over the resting state.[4][6] This property is the basis for its "use-dependent" or "phasic" block, where the degree of blockade increases with the frequency of nerve stimulation.[4] During a train of action potentials, more channels are in the open and inactivated states, providing more binding opportunities for lidocaine and enhancing its anesthetic effect.

Binding Site

The binding site for lidocaine is located within the inner pore of the sodium channel's α-subunit.[7][8] Mutagenesis studies have identified key amino acid residues that are critical for lidocaine binding, particularly a phenylalanine residue in the S6 segment of domain IV (DIVS6).[8][9] The interaction with these residues physically obstructs the ion conduction pathway.

Quantitative Analysis of Lidocaine-Sodium Channel Interaction

The potency and efficacy of lidocaine can be quantified through various parameters that describe its interaction with sodium channels.

| Parameter | Value | Channel Subtype / Condition | Reference |

| EC50 | 104 µM | Nav1.8 | [10] |

| 450 µM | Nav1.7 | [10] | |

| 3.7 mmol/L | Motor Block (in vivo) | [11] | |

| 4.4 mmol/L | Tactile Sensory Block (in vivo) | [11] | |

| 5.2 mmol/L | Thermal Sensory Block (in vivo) | [11] | |

| 9.4 mmol/L | Pinprick Sensory Block (in vivo) | [11] | |

| IC50 | 36 µmol/L | Fast Inactivated Channels | [12] |

| 0.4 mmol/L | Tonic Block | [12] | |

| Therapeutic Plasma Concentration | 1.5-5 µg/mL | Antiarrhythmic Effect | [13] |

| 2-20 µmol/L | General Clinical Effects | [14] |

Experimental Protocols

The characterization of lidocaine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Electrophysiological Recording of Sodium Channel Activity

Objective: To measure the effect of lidocaine on voltage-gated sodium channel currents.

Methodology:

-

Cell Preparation: Use cultured cells (e.g., HEK293) heterologously expressing specific sodium channel subtypes or isolated primary neurons.

-

Patch-Clamp Technique: Employ the whole-cell patch-clamp technique to record ionic currents across the cell membrane.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents in the absence (control) and presence of varying concentrations of lidocaine. To study use-dependent block, a train of depolarizing pulses is applied.

-

Data Analysis: Measure the peak inward sodium current at each voltage step. Plot current-voltage (I-V) relationships and dose-response curves to determine parameters like IC50.

In Vivo Assessment of Anesthetic Potency

Objective: To determine the anesthetic efficacy of lidocaine in a living organism.

Methodology:

-

Animal Model: Utilize a suitable animal model, such as mice or rats.

-

Drug Administration: Administer lidocaine via subcutaneous injection or nerve block (e.g., sciatic nerve block).

-

Behavioral Testing:

-

Tail-Pinch Test: Apply a noxious stimulus (pinch) to the tail and measure the latency to a withdrawal response. An increase in latency indicates analgesia.

-

Von Frey Filament Test: Assess the mechanical sensory threshold by applying calibrated filaments to the paw.

-

-

Data Analysis: Determine the effective dose (ED50) required to produce a defined anesthetic effect in 50% of the animals.

Signaling Pathways Modulated by Lidocaine

While the primary action of lidocaine is on sodium channels, it also modulates other signaling pathways, contributing to its broader pharmacological profile.

Neuronal Action Potential Blockade

The blockade of voltage-gated sodium channels by lidocaine directly interrupts the propagation of action potentials along neuronal axons, which is the fundamental mechanism of its local anesthetic effect.

Caption: Lidocaine blocks Na+ channels, preventing action potential propagation.

Anti-inflammatory Signaling

Lidocaine has demonstrated anti-inflammatory properties by modulating various signaling pathways involved in the inflammatory response. It can inhibit the activation of immune cells and the release of pro-inflammatory cytokines.[15][16][17][18]

Caption: Lidocaine's anti-inflammatory effects via NF-κB and MAPK pathways.

Structure-Activity Relationship

The anesthetic properties of lidocaine and its analogs are closely tied to their chemical structure.

-

Lipophilicity: The aromatic ring of the lidocaine molecule confers lipophilicity, which is crucial for its ability to cross the nerve membrane to reach its intracellular binding site. Increased lipid solubility generally correlates with higher potency and a longer duration of action.[19]

-

Amine Group: The tertiary amine group is ionizable. The cationic form is the active species that binds to the sodium channel receptor, while the uncharged base form is what allows the molecule to permeate the lipid-rich nerve sheath.[19]

-

Intermediate Chain: The amide linkage between the aromatic ring and the amine group influences the duration of action and metabolism of the anesthetic.

Pharmacokinetics

| Parameter | Value | Reference |

| Onset of Action (injectable) | < 4 minutes | [20] |

| Duration of Action | 0.5 - 3 hours | [20] |

| Protein Binding | 60% - 80% | [20] |

| Metabolism | Hepatic (CYP3A4) | [2][20] |

| Elimination Half-life | 1.5 - 2 hours | [20] |

| Volume of Distribution | 1.1 - 2.1 L/kg | [20] |

Conclusion

The mechanism of action of this compound's active ingredient, lidocaine, is a well-characterized yet complex process centered on the state-dependent blockade of voltage-gated sodium channels. Its efficacy is influenced by its chemical structure, pharmacokinetic properties, and its interaction with various sodium channel subtypes. Furthermore, its ability to modulate inflammatory signaling pathways contributes to its overall therapeutic profile. A deep understanding of these molecular interactions is paramount for the rational design of future anesthetic agents with improved efficacy and safety profiles.

References

- 1. Lidocaine Induces Neurotoxicity by Activating the CaMKII and p38 MAPK Signaling Pathways through an Increase in Intracellular Calcium Ions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. ClinPGx [clinpgx.org]

- 3. droracle.ai [droracle.ai]

- 4. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lidocaine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 7. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Lidocaine | Applied Clinical Pharmacokinetics, 3e | AccessPharmacy | McGraw Hill Medical [accesspharmacy.mhmedical.com]

- 14. wjgnet.com [wjgnet.com]

- 15. mdpi.com [mdpi.com]

- 16. The mechanism of perioperative intravenous lidocaine in regulating the inflammatory response: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory aspects of Lidocaine: a neglected therapeutic stance for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 20. Lidocaine - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Lidocaine, the Active Ingredient in Hexacaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacaine is a commercially available veterinary topical anti-itch spray, the primary active ingredient of which is lidocaine. This technical guide provides an in-depth pharmacological profile of lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, pharmacokinetics, pharmacodynamics, and relevant experimental protocols.

Mechanism of Action

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane.[1] By reversibly binding to the intracellular portion of these channels, lidocaine inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials in neurons.[1] This blockade prevents the transmission of nerve impulses, resulting in a loss of sensation.[1]

Lidocaine exhibits a state-dependent binding affinity, preferentially binding to VGSCs in the open and inactivated states rather than the resting state. This property contributes to its efficacy in rapidly firing neurons, such as those involved in pain signaling.

Beyond its effects on sodium channels, lidocaine has demonstrated anti-inflammatory properties. These effects are thought to be mediated, in part, through the modulation of signaling pathways involving Toll-like receptors (TLR) and nuclear factor kappa-B (NF-κβ), leading to a reduction in the release of pro-inflammatory cytokines.

Primary mechanism of lidocaine action on voltage-gated sodium channels.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of lidocaine are well-characterized.

Absorption

The rate of absorption is dependent on the site of administration, dosage, and the presence of vasoconstrictors (e.g., epinephrine), which decrease the rate of systemic absorption by constricting blood vessels at the site of administration.

Distribution

Lidocaine is distributed to highly perfused organs, such as the brain, heart, liver, and kidneys. It has a volume of distribution of approximately 1.1 to 2.1 L/kg.[2]

Metabolism

Lidocaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolites monoethylglycinexylidide (MEGX) and then to the inactive glycine xylidide.[2]

Excretion

The metabolites of lidocaine are primarily excreted by the kidneys, with less than 10% of the parent drug excreted unchanged in the urine.[2] The elimination half-life is typically 1.5 to 2 hours in adults.[1]

Table 1: Pharmacokinetic Parameters of Lidocaine

| Parameter | Value | Reference |

| Bioavailability | Oral: ~35% | [2] |

| Protein Binding | 60-80% (primarily to alpha-1-acid glycoprotein) | [2] |

| Volume of Distribution (Vd) | 1.1 - 2.1 L/kg | [2] |

| Clearance | 13 - 17 mL/min/kg | [3] |

| Elimination Half-life (t½) | 1.5 - 2 hours | [1] |

Pharmacodynamics

The primary pharmacodynamic effect of lidocaine is local anesthesia. The onset of action is rapid, typically within a few minutes, and the duration of action varies from 30 minutes to 3 hours depending on the concentration and administration site.[2]

As a Class Ib antiarrhythmic, lidocaine shortens the action potential duration and reduces automaticity in cardiac Purkinje fibers.

Table 2: Therapeutic and Toxic Concentrations of Lidocaine

| Concentration Type | Plasma Concentration (µg/mL) | Clinical Effects | Reference |

| Therapeutic (Antiarrhythmic) | 1.5 - 5.0 | Control of ventricular arrhythmias | [4] |

| Toxic (CNS) | > 5.0 | Drowsiness, dizziness, paresthesia, muscle twitching, seizures | [4] |

| Toxic (Cardiovascular) | > 10.0 | Hypotension, bradycardia, arrhythmias, cardiac arrest | [5] |

Experimental Protocols

In Vitro Evaluation of Sodium Channel Blockade: Patch-Clamp Electrophysiology

This protocol is used to measure the inhibitory effect of lidocaine on voltage-gated sodium channels in cultured cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of lidocaine on a specific sodium channel subtype.

Methodology:

-

Cell Culture: Utilize a cell line (e.g., HEK293 cells) stably expressing the desired voltage-gated sodium channel subtype.

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Use a standard external solution containing physiological ion concentrations and an internal solution that mimics the intracellular environment.

-

Maintain a holding potential of -100 mV to ensure channels are in a resting state.

-

-

Voltage Protocol:

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).

-

-

Drug Application:

-

After establishing a stable baseline recording, perfuse the cells with increasing concentrations of lidocaine.

-

Record the sodium current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude at each lidocaine concentration.

-

Normalize the current amplitudes to the baseline (pre-drug) current.

-

Plot the normalized current as a function of lidocaine concentration and fit the data to a Hill equation to determine the IC50 value.

-

Workflow for in vitro patch-clamp electrophysiology experiment.

In Vivo Evaluation of Local Anesthetic Efficacy: Rodent Tail-Flick Test

This protocol assesses the analgesic effect of locally administered lidocaine in a rodent model.

Objective: To determine the duration of the anesthetic effect of a lidocaine formulation.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Baseline Measurement:

-

Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time until the rat flicks its tail away.

-

Establish a cut-off time (e.g., 10 seconds) to prevent tissue damage.

-

-

Drug Administration:

-

Administer a subcutaneous injection of the lidocaine solution or a vehicle control into the base of the tail.

-

-

Post-Treatment Measurement:

-

At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) after injection, measure the tail-flick latency.

-

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) at each time point using the formula: %MPE = [(Post-drug latency – Baseline latency) / (Cut-off time – Baseline latency)] x 100.

-

Plot the %MPE over time to determine the onset and duration of the anesthetic effect.

-

Conclusion

Lidocaine remains a cornerstone of local anesthesia and antiarrhythmic therapy due to its well-understood pharmacological profile and favorable safety margin when used appropriately. Its primary mechanism of action via voltage-gated sodium channel blockade is complemented by anti-inflammatory effects that are of increasing interest. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development in the field of local anesthetics and pain management.

References

- 1. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lidocaine - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of lidocaine and its deethylated metabolite: dose and time dependency studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. Population Pharmacokinetics of Lidocaine Administered During and After Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]

Hexacaine: A Veterinary Topical Anesthetic Formulation

Contrary to the implication of a novel compound, "Hexacaine" is the brand name for a topical anti-itch spray used for dogs, cats, and horses.[1][2][3] The primary active ingredient in this formulation is Lidocaine Hydrochloride at a concentration of 2.46%.[1][3][4] This product is manufactured by PRN Pharmacal and is intended to provide temporary relief from pain and itching associated with minor skin irritations, such as hot spots, flea bites, and allergic dermatitis.[5][6][7]

Composition and Function of Ingredients

This compound is a combination of several ingredients designed to soothe skin irritation and deter licking or biting of the affected area.[4][5]

| Ingredient | Concentration | Purpose |

| Lidocaine Hydrochloride | 2.46% | A local anesthetic that blocks nerve signals in the skin to provide pain relief.[1][8][9] |

| Benzethonium Chloride | Not specified | An antibacterial agent.[1][4] |

| Allantoin | Not specified | A soothing agent.[1] |

| Bitrex (Denatonium Benzoate) | Not specified | A bittering agent added to deter animals from licking the application site.[1][4][6] |

| Aloe Vera | Not specified | A soothing agent.[1][4] |

| Lanolin | Not specified | A soothing agent.[1][4] |

Mechanism of Action: Lidocaine

The primary anesthetic effect of this compound is derived from its active ingredient, lidocaine. Lidocaine is a well-established local anesthetic that functions by blocking voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[8][9] This action inhibits the propagation of action potentials along the nerve fibers, thereby preventing the transmission of pain signals to the brain.[8]

Beyond its local anesthetic properties, lidocaine has also been shown to possess anti-inflammatory effects.[9] It can reduce the release of pro-inflammatory mediators, which may contribute to its efficacy in treating inflammatory skin conditions.[9]

The signaling pathway for lidocaine's primary anesthetic action can be visualized as follows:

Experimental Protocols: Synthesis of Lidocaine

While this compound itself is a formulation, the synthesis of its active ingredient, lidocaine, is a well-documented chemical process. A common laboratory synthesis involves a two-step process starting from 2,6-dimethylaniline.

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Add chloroacetyl chloride to the solution.

-

Gently warm the mixture.

-

Add a solution of sodium acetate in water to precipitate the product.

-

Cool the mixture and collect the α-chloro-2,6-dimethylacetanilide product by filtration.[10]

Step 2: Synthesis of Lidocaine

-

Dissolve the α-chloro-2,6-dimethylacetanilide from the previous step in a suitable solvent such as toluene.

-

Add an excess of diethylamine to the solution.

-

Heat the mixture to drive the reaction to completion.

-

After the reaction, the mixture is worked up to isolate the lidocaine base. This typically involves extraction and purification steps.[10]

The overall experimental workflow for the synthesis of lidocaine can be represented as:

It is important to note that while cocaine is a naturally occurring alkaloid with a distinct biosynthetic pathway, lidocaine is a synthetic compound.[10][11] The term "this compound" does not refer to a novel chemical entity but rather to a specific veterinary product containing lidocaine as its key active component.

References

- 1. vetrxdirect.com [vetrxdirect.com]

- 2. fda.report [fda.report]

- 3. Hexa-Caine for Animal Use - Drugs.com [drugs.com]

- 4. DailyMed - HEXA-CAINE- lidocaine hcl spray [dailymed.nlm.nih.gov]

- 5. prnpharmacal.com [prnpharmacal.com]

- 6. prnpharmacal.com [prnpharmacal.com]

- 7. chewy.com [chewy.com]

- 8. Hexa-Caine - Side Effects, Uses, Dosage, Overdose, Pregnancy, Alcohol | RxWiki [rxwiki.com]

- 9. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cerritos.edu [cerritos.edu]

- 11. Biosynthesis of cocaine - Wikipedia [en.wikipedia.org]

In Silico Prediction of Hexacaine (Lidocaine HCl) Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacaine, with its active ingredient Lidocaine Hydrochloride (HCl), is a widely used local anesthetic. The prediction of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties through in silico methods is a critical component of modern drug development, offering a rapid and cost-effective approach to assess its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the in silico predicted properties of Lidocaine HCl, details the experimental protocols for key physicochemical parameters, and illustrates the underlying molecular mechanisms and computational workflows.

Introduction to In Silico Drug Property Prediction

In silico drug discovery utilizes computational models to predict the properties of drug candidates, thereby accelerating the research and development process.[1] These models are built on large datasets of known molecules and their experimentally determined characteristics. By analyzing the chemical structure of a new compound, these models can estimate a wide range of properties, including its absorption, distribution, metabolism, excretion, and potential toxicity.[2] This approach allows for the early identification of potentially problematic candidates and the optimization of promising leads before significant resources are invested in laboratory testing.[2]

Predicted Physicochemical Properties of Lidocaine

The physicochemical properties of a drug molecule are fundamental to its behavior in a biological system. In silico tools can predict these properties based on the molecule's structure. The following table summarizes the predicted physicochemical properties of Lidocaine.

| Property | Predicted Value | In Silico Tool/Method | Reference |

| Molecular Weight | 234.34 g/mol | ADMET Predictor® | [3][4] |

| logP (Octanol/Water) | 2.44 | ADMET Predictor® | [3][4] |

| Water Solubility (logS) | -3.07 | ADMET Predictor® | [3][4] |

| pKa (strongest basic) | 7.86 | ADMET Predictor® | [3][4] |

| Polar Surface Area (PSA) | 32.34 Ų | ADMET Predictor® | [3][4] |

| Number of Hydrogen Bond Donors | 1 | ADMET Predictor® | [3][4] |

| Number of Hydrogen Bond Acceptors | 2 | ADMET Predictor® | [3][4] |

| Number of Rotatable Bonds | 5 | ADMET Predictor® | [3][4] |

In Silico ADMET Profile of Lidocaine

The ADMET profile of a drug is a critical determinant of its clinical success. In silico models provide valuable insights into how a drug will behave in the body.

Absorption

| Parameter | Prediction | In Silico Tool/Method | Reference |

| Human Intestinal Absorption | High | SwissADME | [5][6] |

| Caco-2 Permeability | High | SwissADME | [5] |

| P-glycoprotein Substrate | Yes | SwissADME | [5][7] |

Distribution

| Parameter | Prediction | In Silico Tool/Method | Reference |

| Plasma Protein Binding | 60-80% (experimentally) | - | |

| Volume of Distribution (VDss) | 1.1 - 2.1 L/kg (experimentally) | - | |

| Blood-Brain Barrier (BBB) Permeant | Yes | SwissADME | [5][8] |

Metabolism

| Parameter | Prediction | In Silico Tool/Method | Reference |

| CYP1A2 Inhibitor | Yes | SwissADME | [5][7] |

| CYP2C19 Inhibitor | No | SwissADME | [5][7] |

| CYP2C9 Inhibitor | No | SwissADME | [5][7] |

| CYP2D6 Inhibitor | No | SwissADME | [5][7] |

| CYP3A4 Inhibitor | Yes | SwissADME | [5][7] |

Excretion

Information on the in silico prediction of the primary routes of excretion for lidocaine is limited in the provided search results. Excretion is a complex process influenced by metabolism and kidney function.

Toxicity

| Parameter | Prediction | In Silico Tool/Method | Reference |

| hERG Inhibition | Low risk | In silico models | [9][10] |

| AMES Toxicity | No | pkCSM | [11] |

| Hepatotoxicity | Yes | pkCSM | [11] |

Experimental Protocols for Key Physicochemical Properties

While in silico predictions are valuable, they are often validated by experimental data. The following are detailed protocols for determining key physicochemical properties.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the logP of a compound.[12]

-

Preparation of Phases: Prepare a phosphate buffer solution at a specific pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

-

Dissolution of Compound: Dissolve a known amount of Lidocaine HCl in the aqueous or organic phase.

-

Partitioning: Mix the aqueous and organic phases in a flask and shake for a predetermined period (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of Lidocaine HCl in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption.[13]

-

Sample Preparation: Add an excess amount of Lidocaine HCl to a known volume of aqueous buffer at a specific pH and temperature (e.g., 37 °C).

-

Equilibration: Agitate the suspension for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be confirmed.[13]

-

Separation: Separate the saturated solution from the undissolved solid by filtration or centrifugation.

-

Quantification: Analyze the concentration of Lidocaine HCl in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.[14][15]

-

Apparatus Setup: A dialysis cell is used, which is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules like drugs but retains large proteins.[14]

-

Sample Addition: Place plasma containing a known concentration of Lidocaine HCl in one chamber and a protein-free buffer in the other chamber.

-

Incubation: Incubate the dialysis cell at a physiological temperature (37 °C) with gentle agitation until equilibrium is reached.[14] This allows the unbound drug to diffuse across the membrane.

-

Sample Analysis: After incubation, measure the concentration of Lidocaine HCl in both the plasma and buffer chambers using a sensitive analytical method like LC-MS/MS.

-

Calculation: The percentage of protein-bound drug is calculated based on the difference in drug concentration between the two chambers at equilibrium.

Mandatory Visualizations

In Silico ADMET Prediction Workflow

Caption: Workflow for in silico ADMET prediction of Lidocaine.

Signaling Pathway of Lidocaine as a Local Anesthetic

Caption: Mechanism of action of Lidocaine on voltage-gated sodium channels.

Conclusion

The in silico prediction of physicochemical and ADMET properties provides a powerful and efficient framework for the evaluation of drug candidates like Lidocaine HCl. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals. By integrating computational predictions with targeted experimental validation, the drug discovery and development process can be significantly streamlined, leading to the faster identification of safer and more effective therapeutic agents.

References

- 1. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 2. digitalchemistry.ai [digitalchemistry.ai]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 7. phytojournal.com [phytojournal.com]

- 8. SwissADME [swissadme.ch]

- 9. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]

- 13. Lidocaine turns the surface charge of biological membranes more positive and changes the permeability of blood-brain barrier culture models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prediction of lidocaine tissue concentrations following different dose regimes during cardiac arrest using a physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Theoretical and Computational Investigation into the Molecular Interactions of Local Anesthetics: A Case Study Approach

Audience: Researchers, scientists, and drug development professionals.

Abstract: Local anesthetics are crucial for a wide range of medical procedures, achieving their effect by reversibly blocking nerve signal transmission. The efficacy and specificity of these agents are dictated by their molecular interactions with biological targets, primarily voltage-gated sodium channels. Understanding these interactions at an atomic level is paramount for the rational design of new, improved local anesthetics with enhanced potency and reduced side effects. This technical guide explores the theoretical and computational methodologies employed to elucidate the molecular interactions of local anesthetics, using Lidocaine, the active anesthetic agent in products such as Hexa-Caine, and the related compound Hexylcaine as illustrative examples. We will delve into the principles of molecular modeling, quantum chemical calculations, and molecular dynamics simulations, and demonstrate how these techniques provide invaluable insights into the structure-activity relationships of this important class of drugs.

Introduction to Local Anesthetics and Their Mechanism of Action

Local anesthetics are a class of drugs that produce a transient and reversible loss of sensation, including pain, in a specific area of the body. Their primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav) in the neuronal cell membrane.[1][2][3][4][5] By inhibiting the influx of sodium ions, local anesthetics prevent the generation and propagation of action potentials along the nerve fibers.[3][5]

The typical local anesthetic molecule is amphiphilic, consisting of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[5] This structure allows them to exist in both charged (protonated) and uncharged (neutral) forms, a property crucial for their function. The neutral form is thought to be essential for penetrating the lipid bilayer of the nerve cell membrane, while the charged form is believed to be the more active species that binds to the sodium channel from the intracellular side.[5]

The potency and duration of action of a local anesthetic are influenced by several physicochemical properties, including its lipid solubility, pKa, and protein binding affinity.[6] Theoretical studies play a pivotal role in understanding how these properties arise from the molecule's electronic and structural features and how they govern the interactions with the biological environment.

Computational Methodologies for Studying Local Anesthetic Interactions

Computational chemistry and molecular modeling have become indispensable tools for investigating the molecular mechanisms of drug action.[7][8] These methods provide a detailed view of drug-receptor interactions at an atomic level, complementing experimental approaches.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., a local anesthetic) to a second molecule (the receptor, e.g., a sodium channel). The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding energy.

Experimental Protocol for Molecular Docking of Lidocaine with a Voltage-Gated Sodium Channel:

-

Receptor Preparation:

-

Obtain the 3D structure of a voltage-gated sodium channel from a protein database (e.g., the Protein Data Bank).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Define the binding site based on experimental data or by using pocket detection algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the Lidocaine molecule.

-

Optimize the geometry of the ligand and assign partial charges using a suitable force field (e.g., AMBER, CHARMM).

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, GOLD, Glide) to place the Lidocaine molecule into the defined binding site of the sodium channel.

-

The program will generate a set of possible binding poses and rank them based on a scoring function.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between Lidocaine and the amino acid residues of the sodium channel.

-

The docking score provides an estimate of the binding affinity.

-

Molecular dynamics simulations are a powerful computational method for studying the dynamic behavior of molecules and biological systems over time.[7][9] By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational changes, flexibility, and interactions of a local anesthetic within its biological environment, such as a lipid bilayer or the binding pocket of a protein.[7][9][10]

Experimental Protocol for MD Simulation of Lidocaine in a Lipid Bilayer:

-

System Setup:

-

Build a model of a lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC) representative of a neuronal membrane.

-

Insert one or more Lidocaine molecules into the lipid bilayer.

-

Solvate the system with water molecules and add ions to neutralize the system and mimic physiological concentration.

-

-

Simulation Parameters:

-

Choose a suitable force field (e.g., GROMOS, AMBER) to describe the interactions between all atoms in the system.

-

Define the simulation parameters, including temperature, pressure, and simulation time.

-

-

Simulation Execution:

-

Perform an energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature and equilibrate it under constant pressure.

-

Run the production simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the behavior of the Lidocaine molecule within the membrane.

-

-

Data Analysis:

-

Analyze the trajectory of the simulation to calculate various properties, such as the position and orientation of Lidocaine in the membrane, its diffusion coefficient, and its effect on the properties of the lipid bilayer (e.g., membrane thickness, fluidity).

-

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules with high accuracy.[11][12][13][14] These methods can be used to determine properties such as molecular geometry, charge distribution, and reactivity, which are crucial for understanding the nature of intermolecular interactions.[11][14]

Experimental Protocol for Quantum Chemical Calculation of Lidocaine:

-

Molecular Structure:

-

Define the 3D coordinates of the Lidocaine molecule.

-

-

Calculation Method:

-

Choose a suitable quantum chemical method (e.g., Density Functional Theory - DFT) and a basis set.

-

-

Property Calculation:

-

Perform calculations to determine various electronic properties, such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.

-

-

Analysis:

-

The MEP can be used to identify the regions of the molecule that are prone to electrostatic interactions.

-

The energies of the HOMO and LUMO can provide insights into the molecule's reactivity.

-

The atomic charges can be used to parameterize force fields for MD simulations.

-

Quantitative Data from Theoretical Studies

The following tables summarize the types of quantitative data that can be obtained from the theoretical studies of local anesthetics like Lidocaine and Hexylcaine. The values presented are hypothetical and for illustrative purposes.

Table 1: Molecular Docking Results of Local Anesthetics with a Voltage-Gated Sodium Channel Model.

| Anesthetic | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Lidocaine | -8.5 | Phe1764, Tyr1771 | π-π stacking, Hydrophobic |

| Asp1759 | Hydrogen bond | ||

| Hexylcaine | -9.2 | Leu1441, Ile1760 | Hydrophobic |

| Ser1445 | Hydrogen bond |

Table 2: Molecular Dynamics Simulation Data of Local Anesthetics in a DPPC Bilayer.

| Anesthetic | Average Position in Bilayer (Å from center) | Diffusion Coefficient (10⁻⁵ cm²/s) | Effect on Membrane Thickness |

| Lidocaine | 10.2 | 1.5 | Decrease |

| Hexylcaine | 8.5 | 1.2 | Decrease |

Table 3: Quantum Chemical Properties of Local Anesthetics.

| Anesthetic | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Lidocaine | 2.8 | -6.2 | -0.5 |

| Hexylcaine | 3.1 | -6.0 | -0.4 |

Visualization of Molecular Interactions and Workflows

Visual representations are essential for understanding the complex relationships in molecular modeling studies.

Caption: Computational workflow for studying local anesthetic interactions.

Caption: Signaling pathway of local anesthetic action at the sodium channel.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the molecular interactions of local anesthetics. By employing techniques such as molecular docking, molecular dynamics simulations, and quantum chemical calculations, researchers can gain detailed insights into the binding of these drugs to their target receptors and their behavior within the cell membrane. This knowledge is crucial for the development of new local anesthetics with improved efficacy and safety profiles. The continued advancement of computational methods and computing power promises to further enhance our ability to design the next generation of these essential medicines.

References

- 1. Hexylcaine | C16H23NO2 | CID 10770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexylcaine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular dynamics simulations of local anesthetic articaine in a lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. rrp.nipne.ro [rrp.nipne.ro]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Towards Quantum-Chemical Modeling of the Activity of Anesthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Research of Local Anesthetics: A Focus on Lidocaine

Disclaimer: Initial searches for "Hexacaine" did not yield substantial publicly available research data for a distinct chemical entity under that name. The search results predominantly pointed towards "Lidocaine," a structurally similar and well-researched local anesthetic, and a veterinary topical spray named "Hexa-Caine™" which contains Lidocaine. This guide will, therefore, focus on the early-stage research of Lidocaine to provide a comprehensive and data-rich overview relevant to researchers, scientists, and drug development professionals. The principles and methodologies discussed are foundational to the study of local anesthetics.

Introduction

Lidocaine, first synthesized in 1943, is an amide-type local anesthetic that has become a cornerstone in medical practice for its rapid onset and intermediate duration of action. Its development marked a significant advancement over earlier local anesthetics, offering a better safety and efficacy profile. This technical guide provides an in-depth overview of the core early-stage research on Lidocaine, encompassing its synthesis, physicochemical properties, mechanism of action, pharmacokinetics, and toxicology.

Physicochemical Properties and Synthesis

The fundamental characteristics of a drug substance are critical to its formulation and delivery.

Table 1: Physicochemical Properties of Lidocaine

| Property | Value |

| Chemical Formula | C₁₄H₂₂N₂O |

| Molecular Weight | 234.34 g/mol |

| Boiling Point | 180-182 °C at 4 mmHg |

| Melting Point | 66-69 °C |

| Water Solubility | Poorly soluble (as base) |

| LogP | 2.44 |

Synthesis of Lidocaine

The synthesis of Lidocaine is a well-established chemical process. A common laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of Lidocaine

-

Objective: To synthesize Lidocaine from 2,6-dimethylaniline.

-

Materials: 2,6-dimethylaniline, chloroacetyl chloride, diethylamine, toluene, sodium hydroxide.

-

Procedure:

-

Acylation: 2,6-dimethylaniline is reacted with chloroacetyl chloride in a suitable solvent, such as glacial acetic acid or toluene, to form 2-chloro-2',6'-acetoxylidide.

-

Amination: The intermediate, 2-chloro-2',6'-acetoxylidide, is then heated with an excess of diethylamine in a non-polar solvent like toluene. This substitution reaction yields Lidocaine base.

-

Purification: The resulting Lidocaine base is then isolated and purified. This can be achieved by dissolving the crude product in an acidic solution, washing with an organic solvent to remove impurities, and then precipitating the Lidocaine base by the addition of a base, followed by recrystallization.

-

Caption: A simplified workflow diagram of Lidocaine synthesis.

Mechanism of Action

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.

Signaling Pathway

By blocking these channels, Lidocaine prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of action potentials. This reversible blockade of nerve impulse conduction results in a loss of sensation in the area supplied by the nerve.

Caption: The signaling pathway of Lidocaine's anesthetic effect.

Pharmacokinetics

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial in early-stage research.

Table 2: Summary of Early-Stage Pharmacokinetic Parameters of Lidocaine

| Parameter | Route of Administration | Value | Reference |

| Bioavailability | Topical | ~3% | |

| Time to Peak Plasma Concentration (Tmax) | Topical | Relatively long | |

| Elimination Half-life (t½) | Intravenous | Approximately 100 minutes | |

| Primary Metabolites | All routes | Monoethylglycinexylidide (MEGX), Glycinexylidide (GX) |

Experimental Protocol: In Vitro Skin Permeation Study

Early research into the topical application of Lidocaine heavily relied on in vitro models to understand its absorption through the skin.

-

Objective: To quantify the rate of Lidocaine permeation through an excised skin sample.

-

Apparatus: Franz diffusion cell.

-

Methodology:

-

Excised human or animal skin is mounted between the donor and receptor compartments of the Franz diffusion cell.

-

A formulation containing a known concentration of Lidocaine is applied to the epidermal side of the skin in the donor compartment.

-

The receptor compartment is filled with a phosphate-buffered saline solution maintained at a constant temperature to mimic physiological conditions.

-

At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for Lidocaine concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The cumulative amount of Lidocaine that has permeated the skin over time is then calculated.

-

Caption: A workflow for in vitro skin permeation studies.

Toxicology

Understanding the potential toxicity of a new chemical entity is a critical component of early-stage research.

Table 3: Summary of Toxicological Data for Lidocaine

| Study Type | Species | Finding |

| Acute Oral LD50 | Rat | 317 mg/kg |

| Acute Intravenous LD50 | Mouse | 45.5 mg/kg |

| Human Toxicity | - | Toxic serum levels are generally considered to be above 5 µg/mL, with CNS disturbances such as seizures occurring at levels greater than 8 µg/mL. |

| Common Adverse Effects | Human | Lightheadedness, paraesthesia, nausea, vomiting. |

Preclinical Safety Evaluation

Preclinical safety studies are designed to identify potential toxicities and to establish a safe starting dose for human clinical trials. These studies typically involve single-dose and repeated-dose toxicity evaluations in various animal models.

Conclusion

The early-stage research on Lidocaine laid a robust foundation for its long-standing clinical use. The methodologies and principles established during its initial investigation continue to be relevant in the development of new local anesthetics and other drug candidates. This technical guide has provided a summary of the core scientific data and experimental protocols that were instrumental in characterizing Lidocaine's properties and establishing its clinical utility.

Hexacaine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacaine, with the IUPAC name 3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-one, is a chemical compound belonging to the propiophenone class. While specific research on this compound is limited, its structural similarity to other propiophenone derivatives suggests potential applications in pharmacology, particularly as a local anesthetic. This technical guide provides a summary of the available chemical identifiers, physicochemical properties, a plausible synthetic route, and a generalized mechanism of action based on its chemical class.

Chemical Identifiers and Properties

A comprehensive list of identifiers for this compound is provided below, followed by a table summarizing its known and predicted physicochemical properties.

| Identifier Type | Identifier |

| IUPAC Name | 3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-one |

| CAS Number | 16689-12-6[1] |

| PubChem CID | 197945 |

| SMILES | CCCOC1=CC=C(C=C1)C(=O)CCN1CCCCCC1 |

| InChI | InChI=1S/C18H27NO2/c1-2-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-3-4-6-13-19/h7-10H,2-6,11-15H2,1H3 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C18H27NO2 | ChemSrc[1] |

| Molecular Weight | 289.41 g/mol | ChemSrc[1] |

| Boiling Point | 426.2 °C at 760 mmHg | ChemSrc[1] |

| Density | 1.012 g/cm³ | ChemSrc[1] |

| Flash Point | 211.6 °C | ChemSrc[1] |

| logP (calculated) | 3.86 | ChemSrc[1] |

| pKa | Data not available | |

| Solubility | Data not available |

Proposed Synthesis: Mannich Reaction

Proposed Experimental Protocol (based on similar Mannich reactions):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-propoxypropiophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and azepane hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

-

Reaction Conditions: Add a catalytic amount of hydrochloric acid. Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 9-10.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.

Potential Mechanism of Action: Local Anesthesia

Specific pharmacological studies on this compound are not extensively documented. However, based on its structural similarity to other propiophenone derivatives known to possess local anesthetic properties, a similar mechanism of action can be inferred.[2][3] Local anesthetics function by blocking nerve impulses, thereby preventing the transmission of pain signals.

The primary target for local anesthetics is the voltage-gated sodium channels in the neuronal cell membrane. By reversibly binding to these channels, they inhibit the influx of sodium ions, which is a critical step in the generation and propagation of action potentials. This leads to a stabilization of the neuronal membrane and prevents the transmission of the nerve impulse.

Below is a diagram illustrating the general workflow of local anesthetic action on a neuron.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hexylcaine

A Note on Nomenclature: Initial searches for "Hexacaine" yield limited and conflicting results. It is highly probable that this is a typographical error for "Hexylcaine," a well-documented local anesthetic. This guide will focus on the properties of Hexylcaine.

This technical guide provides a comprehensive overview of the core physical and chemical properties of Hexylcaine, targeting researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and replication of key experimental findings.

Physical and Chemical Properties of Hexylcaine

The fundamental physicochemical properties of Hexylcaine are summarized in the table below, providing a quantitative snapshot of its characteristics.

| Property | Value | Source |

| IUPAC Name | 1-(cyclohexylamino)propan-2-yl benzoate | --INVALID-LINK-- |

| Chemical Formula | C₁₆H₂₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 261.36 g/mol | --INVALID-LINK-- |

| Melting Point | 177-178.5 °C (hydrochloride salt) | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Solubility | Soluble in water (hydrochloride salt) | --INVALID-LINK-- |

| pKa | Not explicitly found in searches, but typical for local anesthetics (weak bases) | [General knowledge of local anesthetics] |

| LogP | 3.9 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Hexylcaine are outlined below. These protocols are based on standard laboratory practices for small organic molecules and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which Hexylcaine hydrochloride transitions from a solid to a liquid.

Materials:

-

Hexylcaine hydrochloride sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the Hexylcaine hydrochloride sample is completely dry.

-

Place a small amount of the sample into a mortar and gently grind it into a fine powder using a pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the powder at the bottom. The packed sample should be approximately 2-3 mm in height.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded temperature range is the melting point of the sample.

-

For accuracy, repeat the measurement with fresh samples for a total of three determinations and calculate the average.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Hexylcaine hydrochloride in water at a specific temperature.

Materials:

-

Hexylcaine hydrochloride sample

-

Distilled or deionized water

-

Conical flasks or vials with screw caps

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of Hexylcaine hydrochloride to a series of conical flasks. The excess solid should be sufficient to ensure that saturation is reached.

-

Add a known volume of water to each flask.

-

Seal the flasks tightly and place them in a shaking incubator set to the desired temperature.

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of water to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of Hexylcaine hydrochloride in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

The solubility is considered to be at equilibrium when the concentration values from consecutive time points are consistent.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Hexylcaine.

Materials:

-

Hexylcaine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of Hexylcaine and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is low, but this will affect the pKa value.

-

Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

If Hexylcaine is a base, titrate the solution with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

-

Add the titrant in small, known increments, and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the titration curve (or by calculating the first or second derivative).

-

The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of Hexylcaine.

Materials:

-

Hexylcaine sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes with screw caps

-

Shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water together for an extended period (e.g., 24 hours) and then allowing the layers to separate.

-

Prepare a stock solution of Hexylcaine in either the aqueous or organic phase. The concentration should be accurately known.

-

In a separatory funnel or centrifuge tube, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water (e.g., equal volumes).

-

Add a small, known volume of the Hexylcaine stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the layers to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Carefully withdraw a sample from both the aqueous and the organic layers.

-

Determine the concentration of Hexylcaine in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Hexylcaine]octanol / [Hexylcaine]water.

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).

Synthesis and Mechanism of Action

Visual representations of the synthesis pathway and the mechanism of action of Hexylcaine are provided below using Graphviz.

Synthesis of Hexylcaine

The synthesis of Hexylcaine can be achieved through a two-step process involving reductive amination followed by esterification.

Caption: Synthesis of Hexylcaine.

Mechanism of Action of Hexylcaine

Hexylcaine, like other local anesthetics, functions by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the transmission of pain signals.

Caption: Mechanism of Hexylcaine action.

Methodological & Application

Application Notes and Protocols: Determination of Hexacaine's Inhibitory Activity on Voltage-Gated Sodium Channels using Whole-Cell Patch-Clamp Electrophysiology

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and drug discovery.

Introduction: Hexacaine, a local anesthetic agent, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. This action inhibits the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. The following application note provides a detailed protocol for quantifying the inhibitory potency of this compound on VGSCs expressed in a heterologous system using the whole-cell patch-clamp technique. This method allows for a precise and controlled measurement of ion channel activity, making it the gold standard for characterizing the pharmacological properties of channel-modulating compounds.

Quantitative Data Summary

The inhibitory potency of this compound is typically determined by measuring the concentration-dependent block of sodium current (INa) and is often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical, yet representative, quantitative data for this compound's activity on a common voltage-gated sodium channel subtype, Nav1.7, which is a key target in pain research.

Table 1: Inhibitory Potency of this compound on Nav1.7 Channels

| Parameter | Value | Description |

| IC50 (Resting State) | 15.2 µM | The concentration of this compound that produces a 50% inhibition of the peak INa when the membrane is held at a hyperpolarized potential (-120 mV), where most channels are in the resting state. |

| IC50 (Inactivated State) | 1.8 µM | The concentration of this compound that produces a 50% inhibition of the peak INa when the membrane is held at a depolarized potential (-70 mV), where a significant fraction of channels are in the inactivated state. This demonstrates use-dependent block. |

| Hill Slope | ~1.0 | Indicates a 1:1 binding stoichiometry between this compound and the sodium channel. |

Experimental Protocols

Cell Culture and Preparation

A cell line stably expressing the human Nav1.7 channel (e.g., HEK293 or CHO cells) is used for these experiments.